molecular formula C17H23ClN2O4 B3791721 4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide

Cat. No.: B3791721
M. Wt: 354.8 g/mol
InChI Key: GPRAQSGYVPTULO-GJZGRUSLSA-N
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Description

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenoxy group, and a methoxyoxolan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with the piperidine ring.

    Attachment of the Methoxyoxolan Moiety: The methoxyoxolan group is attached through an esterification reaction, where the oxolan ring is formed and subsequently methoxylated.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)piperidine: A related compound with a similar structure but lacking the methoxyoxolan moiety.

    3-Chloro-4-(4-chlorophenoxy)nitrobenzene: Another related compound with a nitro group instead of the piperidine ring.

Uniqueness

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[(3S,4R)-4-methoxyoxolan-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-22-15-11-23-10-14(15)20-16(21)17(6-8-19-9-7-17)24-13-4-2-12(18)3-5-13/h2-5,14-15,19H,6-11H2,1H3,(H,20,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRAQSGYVPTULO-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C2(CCNCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COC[C@@H]1NC(=O)C2(CCNCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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